3-(Pyrrolidine-1-sulfonyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-pyrrolidin-1-ylsulfonylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c12-9-4-3-5-10(8-9)15(13,14)11-6-1-2-7-11/h3-5,8,12H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAURKJLWCXKDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 3-(Pyrrolidine-1-sulfonyl)phenol, ¹H and ¹³C NMR would confirm the presence and connectivity of the aromatic and aliphatic ring systems.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrrolidine (B122466) ring, the aromatic phenol (B47542) ring, and the phenolic hydroxyl group. The protons of the aromatic ring, being in different chemical environments, would likely appear as complex multiplets in the downfield region. The phenolic proton signal is typically broad and its chemical shift can vary; its identity can be confirmed by its disappearance upon adding a drop of D₂O to the NMR tube. The methylene (B1212753) protons of the pyrrolidine ring are anticipated to appear as multiplets in the upfield region.
Expected ¹H NMR Data for this compound Predicted for a standard solvent like CDCl₃ or DMSO-d₆. Chemical shifts (δ) are in ppm.
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| Phenolic OH | ~9.0 - 10.0 (DMSO-d₆) or 4.0 - 7.0 (CDCl₃) | Broad Singlet | Signal is exchangeable with D₂O. |
| Aromatic CH | ~7.0 - 7.8 | Multiplets (m) | Four protons on the benzene (B151609) ring, exhibiting complex splitting patterns due to their respective positions relative to the two substituents. |
| Pyrrolidine CH₂ (alpha to N) | ~3.2 - 3.5 | Triplet (t) or Multiplet (m) | Protons on carbons directly attached to the nitrogen atom of the sulfonamide group. |
| Pyrrolidine CH₂ (beta to N) | ~1.8 - 2.1 | Multiplet (m) | Protons on the carbons further from the nitrogen atom. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, signals corresponding to the six unique aromatic carbons and the two sets of unique pyrrolidine carbons are expected. The carbon bearing the hydroxyl group (C-OH) would appear significantly downfield, as would the carbon attached to the sulfonyl group (C-S).
Expected ¹³C NMR Data for this compound Predicted for a standard solvent like CDCl₃ or DMSO-d₆. Chemical shifts (δ) are in ppm.
| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Aromatic C-OH | ~155 - 160 | The phenolic carbon, highly deshielded by the oxygen atom. |
| Aromatic C-S | ~138 - 142 | The carbon atom directly bonded to the sulfonyl group. |
| Aromatic CH | ~115 - 130 | Four distinct signals are expected for the aromatic CH carbons. |
| Pyrrolidine CH₂ (alpha to N) | ~47 - 50 | Carbon atoms adjacent to the nitrogen. |
| Pyrrolidine CH₂ (beta to N) | ~24 - 27 | Carbon atoms beta to the nitrogen. |
Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)
While ¹H and ¹³C NMR suggest the basic structure, two-dimensional (2D) NMR experiments would be essential for unambiguous assignment of all signals and confirmation of the connectivity.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, confirming the adjacency of protons within the aromatic ring and within the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, definitively linking the proton and carbon skeletons.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds. This is crucial for connecting the fragments, for example, by showing a correlation from the pyrrolidine's alpha-protons to the aromatic C-S carbon, confirming the sulfonyl bridge.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₀H₁₃NO₃S), the molecular weight is 227.28 g/mol . A high-resolution mass spectrometry (HRMS) analysis would confirm the elemental composition.
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 227. Key fragmentation pathways would likely involve the cleavage of the sulfonamide and pyrrolidine moieties.
Expected Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment Ion | Notes |
|---|---|---|
| 227 | [C₁₀H₁₃NO₃S]⁺ | Molecular ion (M⁺) |
| 163 | [M - SO₂]⁺ | Loss of sulfur dioxide. |
| 157 | [HOC₆H₄SO₂]⁺ | Fragment corresponding to the hydroxyphenylsulfonyl cation. |
| 70 | [C₄H₈N]⁺ | Fragment corresponding to the pyrrolidinyl cation. |
| 93 | [HOC₆H₅]⁺ | Phenol cation, resulting from cleavage of the C-S bond. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
These spectroscopic techniques probe the vibrational modes of bonds and electronic transitions within the molecule, respectively, confirming the presence of key functional groups.
Infrared (IR) Spectroscopy: The IR spectrum would provide clear evidence for the phenol, sulfonamide, and pyrrolidine groups. paom.pl
Expected IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3200 - 3600 | O-H stretch | Phenol (broad band) |
| 3000 - 3100 | C-H stretch | Aromatic |
| 2850 - 2960 | C-H stretch | Aliphatic (Pyrrolidine) |
| 1500 - 1600 | C=C stretch | Aromatic ring |
| 1330 - 1370 | S=O asymmetric stretch | Sulfonamide |
| 1140 - 1180 | S=O symmetric stretch | Sulfonamide |
| 1180 - 1260 | C-O stretch | Phenol |
| 900 - 950 | S-N stretch | Sulfonamide |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is dictated by the electronic transitions of the aromatic chromophore. Phenol itself typically shows a primary absorption band around 270-275 nm. The presence of the electron-withdrawing pyrrolidine-1-sulfonyl substituent on the benzene ring would be expected to cause a slight shift in the absorption maximum (λmax).
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive solid-state structure of a crystalline compound, yielding precise data on bond lengths, bond angles, and intermolecular interactions. Currently, there is no publicly available crystal structure for this compound in crystallographic databases.
If a single crystal were grown and analyzed, this technique would reveal:
The precise three-dimensional arrangement of the molecule, including the conformation of the pyrrolidine ring (e.g., envelope or twisted conformation).
The geometry around the sulfur atom, confirming its tetrahedral arrangement.
The planarity of the phenyl ring.
Crucial information on intermolecular forces that govern the crystal packing. Key interactions would be expected to include strong hydrogen bonds between the phenolic hydroxyl group of one molecule and the highly electronegative sulfonyl oxygens of a neighboring molecule, leading to the formation of extended supramolecular networks. iucr.org
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C₁₀H₁₃NO₃S, this analysis provides the percentage of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). This data is crucial for verifying the empirical formula of the synthesized compound, ensuring it aligns with its theoretical composition.
The process involves combusting a small, precisely weighed sample of the substance in a stream of oxygen. The resulting combustion gases (carbon dioxide, water, and nitrogen) are collected and measured to determine the percentages of C, H, and N. The sulfur content is typically determined by converting it to sulfur dioxide. The oxygen percentage is usually calculated by difference. Comparing the experimental percentages with the calculated theoretical values is a critical step in confirming the identity and purity of the compound. symbiosisonlinepublishing.com For many synthesized pyrrolidine and phenol derivatives, elemental analysis is a standard characterization method reported in scientific literature. bohrium.commdpi.com
Below is a table detailing the calculated elemental composition of this compound.
Table 1: Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 10 | 120.11 | 52.85% |
| Hydrogen | H | 1.008 | 13 | 13.104 | 5.77% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.16% |
| Oxygen | O | 15.999 | 3 | 47.997 | 21.12% |
| Sulfur | S | 32.06 | 1 | 32.06 | 14.11% |
| Total | | | | 227.28 | 100.00% |
Note: The data in this table represents the theoretical calculated values based on the molecular formula C₁₀H₁₃NO₃S. Experimental "found" values would be expected to be very close to these figures.
Chromatographic Techniques for Purity Assessment (e.g., HPLC, TLC)
Chromatographic techniques are indispensable for assessing the purity of chemical compounds like this compound. They work by separating the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for this purpose in the analysis of sulfonamide derivatives. paom.pllablogic.com
Thin-Layer Chromatography (TLC)
TLC is a rapid, simple, and inexpensive method used to monitor the progress of a reaction and to get a preliminary indication of a sample's purity. paom.pl For compounds in the sulfonamide class, TLC is typically performed using aluminum-backed plates coated with a layer of silica (B1680970) gel as the stationary phase. lablogic.com A spot of the sample solution is applied to the plate, which is then placed in a sealed chamber containing a solvent mixture (the mobile phase or eluent). As the eluent moves up the plate by capillary action, it carries the sample components at different rates, leading to separation. The progress of the separation is monitored, and after completion, the plate is dried. paom.pl
Visualization of the separated spots can be achieved under UV light or by using chemical staining agents. epfl.ch For phenols and related compounds, various spray reagents can be used to produce colored spots, such as a solution of p-anisaldehyde and sulfuric acid, which can yield violet, blue, or green spots for different phenols and steroids. epfl.ch
Table 2: Typical TLC Parameters for Related Compounds
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel plates (e.g., aluminum-backed, 0.2 mm thickness) lablogic.com |
| Mobile Phase (Eluent) | A mixture of organic solvents. Common examples for related sulfonamides include Acetone/Ethyl Acetate (e.g., 6:4 v/v) or Hexanes/Ethyl Acetate (e.g., 1:1 v/v). paom.pllablogic.com |
| Visualization | UV light (254 nm), Iodine (I₂) vapor, or chemical stains (e.g., p-anisaldehyde solution). lablogic.comepfl.ch |
High-Performance Liquid Chromatography (HPLC)
HPLC is a more sophisticated and quantitative technique that provides high-resolution separation and is widely used to determine the exact purity of a final compound. lablogic.com In analytical HPLC, the sample is injected into a column packed with a stationary phase (commonly C18-modified silica). A high-pressure pump forces a liquid mobile phase through the column. lablogic.com
The components of the sample are separated based on their affinity for the stationary and mobile phases, eluting from the column at different times (retention times). A detector, typically a UV-Vis detector set at a specific wavelength (e.g., 254 nm), measures the absorbance of the eluting components, generating a chromatogram. lablogic.com The purity of the sample is determined by the area of the main peak relative to the total area of all peaks. For many pyrrolidine derivatives, purity is expected to be ≥98% as determined by HPLC. as-1.co.jp
Table 3: General HPLC Parameters for Purity Analysis of Related Compounds
| Parameter | Description |
|---|---|
| Stationary Phase | Reversed-phase column, such as a C18 column (e.g., Phenomenex Luna or Onyx). lablogic.com |
| Mobile Phase | A gradient mixture of an aqueous solvent (e.g., water) and an organic solvent (e.g., methanol (B129727)/acetonitrile). lablogic.com |
| Flow Rate | Typically in the range of 1 mL/min for analytical columns. lablogic.com |
| Detection | UV detector, often set at a wavelength of 254 nm. lablogic.com |
Computational Chemistry and Theoretical Modeling of 3 Pyrrolidine 1 Sulfonyl Phenol
Quantum Chemical Calculations (e.g., DFT, HF)
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are standard tools for predicting molecular geometries, energies, and reactivity. However, a dedicated search of scientific databases indicates that specific quantum chemical studies on 3-(Pyrrolidine-1-sulfonyl)phenol are not present in the available literature.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. Conformational analysis further explores the different spatial arrangements (conformers) of a molecule and their relative energies.
For this compound, no published studies were found that detail its optimized geometry, including bond lengths, bond angles, and dihedral angles. Similarly, there is no available research on the conformational landscape of this molecule, which would be crucial for understanding its flexibility and potential interactions.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory provides insights into chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.
Specific calculations of the HOMO and LUMO energies, their spatial distributions, and the resulting energy gap for this compound are not available in the scientific literature. Such an analysis would be valuable for predicting its behavior in chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is instrumental in predicting how a molecule will interact with other chemical species.
There are no published MEP maps specifically for this compound. An MEP analysis would reveal the reactive sites of the molecule, particularly around the phenolic hydroxyl group, the sulfonyl group, and the pyrrolidine (B122466) ring.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, Electronic Spectra)
Computational methods can predict various spectroscopic parameters, which can aid in the interpretation of experimental data. This includes Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic absorption spectra.
No theoretical predictions of the ¹H or ¹³C NMR chemical shifts, the vibrational frequencies corresponding to its functional groups, or the electronic transition wavelengths for this compound have been reported.
Global Reactivity Descriptors (e.g., Charge Separation, Global Softness)
A detailed analysis of the global reactivity descriptors for this compound has not been published. This information would offer a deeper understanding of its chemical stability and reactivity profile.
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment, such as a solvent or a biological receptor.
There is no evidence in the scientific literature of any molecular dynamics simulations having been performed on this compound. MD studies could provide valuable insights into its dynamic behavior, solvation properties, and potential interactions with biological targets.
In Silico Approaches for Structure-Reactivity and Structure-Binding Relationship (SRR/SBR) Analysis
In silico analysis of structure-reactivity and structure-binding relationships (SRR/SBR) is fundamental to understanding how the chemical structure of a compound like this compound dictates its reactivity and its affinity for biological macromolecules. Computational techniques such as Density Functional Theory (DFT) are employed to calculate global reactivity descriptors. For instance, in studies of related arylsulfonamide Schiff bases, the energy gap (ΔE_gap) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) has been used as a key indicator of biological potential. iucr.orgdntb.gov.ua A smaller energy gap suggests higher reactivity and a greater propensity for biological activity. iucr.org For example, the compound 4-bromo-2-{N-[2-(pyrrolidine-1-sulfonyl)phenyl]carboximidoyl}phenol was identified as having a small energy gap of 3.5780 eV, indicating significant potential for biological properties. iucr.orgdntb.gov.ua These approaches are crucial for optimizing lead compounds in drug design.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is instrumental in elucidating the binding mechanisms that underpin the biological activity of compounds like this compound and its derivatives.
Studies on analogous pyrrolidine sulfonamide structures have demonstrated their potential to interact with various biological targets. For instance, docking studies on isatin-sulfonamide derivatives containing a 1-(pyrrolidinyl)sulfonyl moiety identified them as potential caspase inhibitors. nih.gov The modeling rationalized the inhibitory activity by revealing key interactions within the enzyme's active site. nih.gov Similarly, novel pyrrolidine sulfonamide-based dipeptides were designed and evaluated in silico as β-glucosidase inhibitors. nih.gov
In a study on inhibitors of the annexin (B1180172) A2-S100A10 protein interaction, a compound featuring a primary amide and sulfonyl group was shown to form a stabilizing hydrogen bond network with glutamate (B1630785) residues (Glu5 and Glu9) of the receptor. acs.org Docking of various inhibitors into the protein's binding pocket revealed that compounds could occupy distinct hydrophobic and hydrophilic regions, with interactions including van der Waals forces and π-π stacking with residues like Tyr85. acs.org Research on a potent and selective 5-HT7 antagonist, (R)-3-(2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)phenol (SB-269970), a close analog of the title compound, has been crucial in advancing the understanding of 5-HT7 receptor functions. acs.orgresearchgate.net
| Compound/Derivative Class | Target Macromolecule | Key Findings from Docking Studies | Reference |
|---|---|---|---|
| Isatin-sulphonamide derivatives | Caspase-3 and -7 | Showed moderate inhibitory activity; modeling revealed van der Waals, T-shaped π-π, and pi-cation interactions. | nih.gov |
| Pyrrolidine sulfonamide dipeptides | β-glucosidase | Derivatives with an imidazole (B134444) sulfonyl group were identified as the most potent inhibitors through in silico screening. | nih.gov |
| Arylsulfonamide Schiff bases | Tankyrase poly(ADP-ribose) polymerase | Demonstrated remarkable inhibition, with binding modes showing hydrogen bonding and interactions with key residues. | iucr.orgnih.gov |
| 1-Substituted 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one analogues | Annexin A2-S100A10 | Sulfonyl groups participated in a stabilizing hydrogen bond network; hydrophobic interactions and CH−π stacking were also observed. | acs.org |
Beyond simply predicting a binding pose, computational analysis provides a detailed breakdown of the non-covalent interactions that stabilize the ligand-macromolecule complex. These interactions are critical for binding affinity and selectivity.
For sulfonamide-based ligands, hydrogen bonding is a frequently observed and crucial interaction. The oxygen atoms of the sulfonyl group (O=S=O) are potent hydrogen bond acceptors. nih.gov In the crystal structure analysis of related arylsulfonamide Schiff bases, numerous C—H···O=S interactions were observed, which dominated the intermolecular hydrogen-bonding landscape. iucr.orgnih.gov The phenolic hydroxyl group, present in this compound, is also a key contributor, capable of forming strong hydrogen bonds, such as a notable O—H···N intramolecular bond in some Schiff base derivatives. iucr.org
Hydrophobic interactions and π-π stacking also play a significant role. For example, in the study of annexin A2-S100A10 inhibitors, the p-aminophenyl moiety of one ligand was observed to engage in a π-π stacking interaction with the phenyl ring of a tyrosine residue (Tyr85). acs.org The analysis of Hirshfeld surfaces further elucidates these interactions, quantifying the percentage of different contact types, with H···H, H···O, and H···C interactions being prominent. iucr.org This detailed analysis of intermolecular forces is essential for understanding the structural basis of molecular recognition and for designing new molecules with enhanced binding properties. acs.orgeurjchem.com
Kinetic and Thermodynamic Calculations for Reaction Mechanisms
Theoretical calculations are invaluable for investigating the mechanisms of chemical reactions, including the synthesis of this compound. The primary synthetic route involves the sulfonylation of an amine (pyrrolidine) with a sulfonyl chloride. eurjchem.com The mechanism of this reaction, however, can be complex and highly dependent on the specific conditions. eurjchem.com
Computational studies, often using DFT, can model the reaction pathways, calculate the energies of intermediates and transition states, and distinguish between kinetic and thermodynamic products. researchgate.net For instance, research on the reactions of phenylpyrazoles has shown that kinetic selectivity can favor electron-donating substituents, consistent with a cationic transition state, while thermodynamic selectivity can show the opposite trend, favoring electron-withdrawing groups. researchgate.net
Studies on related phenyl sulfones have used DFT calculations to determine the relative free energies of different isomers, explaining observed epimerization or lack thereof. nih.gov In the synthesis of sulfonamides, proposed mechanisms can involve intermediates like sulfenes (for sulfonylation of alcohols) or proceed through pathways influenced by catalysts or bases like pyridine (B92270). eurjchem.com These calculations provide a mechanistic understanding that is often inaccessible through experimental means alone, highlighting how substituent effects and reaction conditions can be finely tuned to achieve desired outcomes. researchgate.net
In silico Pharmacokinetic Predictions (e.g., ADMET analysis)
Before a compound can be considered a viable drug candidate, its pharmacokinetic profile must be assessed. In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) analysis provides early predictions of these properties, helping to identify potential liabilities and guide molecular design.
For various sulfonamide derivatives, ADMET analyses have been conducted to predict their drug-likeness and pharmacokinetic profiles. iucr.orgdntb.gov.uanih.gov These studies often evaluate properties based on established rules, such as Lipinski's rule of five, to assess oral bioavailability. For a series of arylsulfonamide Schiff bases, ADMET analysis revealed encouraging drug-likeness properties and bioavailability scores that were comparable to established medications. iucr.orgdntb.gov.ua Similarly, a study on sulfonamide derivatives as potential anti-diabetic agents included in silico ADMET predictions as part of their pharmacological evaluation. nih.gov
These computational models can predict a wide range of parameters, including aqueous solubility, blood-brain barrier penetration, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential toxicity risks. By flagging compounds with predicted poor ADMET profiles early in the discovery process, researchers can prioritize resources for more promising candidates.
| Predicted Property | General Findings for Sulfonamide Derivatives | Significance |
|---|---|---|
| Drug-Likeness (e.g., Lipinski's Rule) | Many designed sulfonamide derivatives show encouraging drug-likeness properties. iucr.orgdntb.gov.ua | Predicts potential for oral bioavailability. |
| Bioavailability Score | Scores for some arylsulfonamide Schiff bases are comparable to established drugs. dntb.gov.ua | Indicates the fraction of an administered dose that reaches systemic circulation. |
| Aqueous Solubility | Predicted to assess how well the compound dissolves in the body. | Poor solubility can hinder absorption and bioavailability. |
| Blood-Brain Barrier (BBB) Penetration | Predicted to determine if a compound can enter the central nervous system. | Crucial for drugs targeting the brain; undesirable for peripherally acting drugs. |
| Toxicity Risks | In silico models screen for potential carcinogenicity, mutagenicity, or other toxic effects. | Helps to de-risk candidates early in the drug discovery pipeline. |
Reactivity Profiles and Chemical Derivatization of 3 Pyrrolidine 1 Sulfonyl Phenol and Its Analogues
Transformations at the Sulfonyl Group
The sulfonamide linkage is a robust functional group, central to the stability and chemical behavior of the molecule. Transformations typically involve cleavage of the sulfur-nitrogen (S-N) or sulfur-carbon (S-C) bonds rather than modification of the hexavalent sulfur atom itself.
Leaving Group Properties and Substitution Reactions
The sulfonamide bond (S-N) is generally stable and resistant to cleavage under standard conditions. However, under specific chemical, electrochemical, or photochemical stimuli, the sulfonyl group can be made to act as a leaving group, enabling substitution or removal. This deprotection is challenging and often requires harsh conditions, which has limited the use of sulfonamides as protecting groups in some synthetic contexts. researchgate.net
Reductive cleavage is a common strategy to break the S-N or S-C bond. A variety of powerful reducing agents or methods can be employed, including alkali metals (Na, Li), samarium(II) iodide (SmI₂), magnesium in methanol (B129727), and electrochemical approaches. researchgate.netstrath.ac.ukacs.org For instance, the reductive cleavage of sulfonamides can be achieved using neutral organic super-electron-donors, which can reduce even very stable sulfonamides that are inert to other methods. strath.ac.uk Another approach involves visible-light-mediated N–S bond cleavage, which can be used for the late-stage functionalization of sulfonamides. rsc.orgconicet.gov.ar
In some biological contexts, particularly with electron-deficient aromatic systems, aryl sulfonamides can undergo metabolic cleavage catalyzed by glutathione (B108866) S-transferase (GST). This process involves the nucleophilic addition of glutathione across the S-Ar bond, leading to the formation of an amine and a glutathione-thioether adduct. domainex.co.uk
| Method | Reagents/Conditions | Description | Reference |
|---|---|---|---|
| Reductive Cleavage (Chemical) | Mg/MeOH; SmI₂; Sodium Naphthalenide | Employs strong reducing agents to cleave the S-N or S-C bond, replacing the sulfonyl moiety with a hydrogen atom. | researchgate.netstrath.ac.ukacs.org |
| Reductive Cleavage (Electrochemical) | Constant cathodic potential in a protic medium | A mild method for desulfonylation, avoiding harsh chemical reagents. Reduction potentials are typically around -2.3 V. | researchgate.netstrath.ac.uknih.gov |
| Photochemical Cleavage | Visible light, Hantzsch ester (HE) anion | A transition-metal-free method where a photosensitizer promotes N-S bond cleavage via an electron transfer mechanism. | rsc.orgconicet.gov.ar |
| Metabolic Cleavage | Glutathione (GSH), Glutathione S-transferase (GST) | Enzyme-catalyzed nucleophilic attack by GSH on the S-Ar bond, typically observed in electron-deficient aryl sulfonamides. | domainex.co.uk |
Oxidative and Reductive Transformations of the Sulfonyl Moiety
The sulfur atom in the sulfonyl group is in its highest oxidation state (S(VI)) and is therefore generally inert to further oxidation. However, the moiety can undergo reductive transformations, primarily involving the cleavage of its bonds to nitrogen or carbon, as detailed in the section above.
Photocatalytic methods have emerged as a mild and effective route for the reductive deprotection of aryl sulfonate esters, which are analogous to the sulfonamide in the title compound. Using quantum dots as photocatalysts and green light, the S-O bond of aryl sulfonates can be cleaved to regenerate the phenol (B47542). nih.gov This process involves a two-electron transfer, first forming a sulfonyl radical, which then leads to the phenoxide ion. nih.gov Similarly, various chemical reducing agents can effect the reductive cleavage of the sulfonyl group. strath.ac.uk
While the sulfonyl group itself is not typically oxidized, adjacent positions can be. For instance, N-(arylsulfonyl)benzylamines can be oxidized at the benzylic C-H bond to form N-arylsulfonylimines using oxidants like potassium persulfate (K₂S₂O₈). nih.gov This highlights that while the sulfonyl group is stable, it can influence the reactivity of neighboring atoms.
Reactions of the Phenol Moiety
The phenol group is a highly reactive component of the molecule, with both the hydroxyl group and the aromatic ring being susceptible to a range of transformations.
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring in 3-(pyrrolidine-1-sulfonyl)phenol is activated towards electrophilic aromatic substitution (EAS). The outcome of such reactions is governed by the combined directing effects of the hydroxyl (-OH) and the pyrrolidine-1-sulfonyl (-SO₂-pyrrolidinyl) groups.
Hydroxyl Group (-OH): Located at position 1, the -OH group is a powerful activating, ortho, para-director due to its ability to donate electron density to the ring via resonance. It directs incoming electrophiles to positions 2, 4, and 6.
Pyrrolidine-1-sulfonyl Group (-SO₂N(CH₂CH₂)₂): Located at position 3, this sulfonyl group is a deactivating, meta-director due to the strong electron-withdrawing inductive effect of the sulfonyl moiety. It directs incoming electrophiles to positions 2 and 5 (relative to its own position).
In disubstituted benzenes, the more powerful activating group dictates the position of substitution. lkouniv.ac.in Therefore, the strongly activating -OH group will control the regioselectivity, directing new substituents primarily to the positions ortho and para to it (positions 2, 4, and 6). Position 4 is generally favored due to reduced steric hindrance compared to the positions adjacent to existing substituents.
| Reaction | Reagents | Major Product(s) | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-3-(pyrrolidine-1-sulfonyl)phenol | uomustansiriyah.edu.iqlibretexts.org |
| Halogenation (Bromination) | Br₂, FeBr₃ | 4-Bromo-3-(pyrrolidine-1-sulfonyl)phenol and 2-Bromo-3-(pyrrolidine-1-sulfonyl)phenol | uomustansiriyah.edu.iq |
| Sulfonation | Fuming H₂SO₄ (SO₃) | 4-Hydroxy-2-(pyrrolidine-1-sulfonyl)benzenesulfonic acid | libretexts.orglibretexts.org |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 4-Alkyl-3-(pyrrolidine-1-sulfonyl)phenol | uomustansiriyah.edu.iq |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-3-(pyrrolidine-1-sulfonyl)phenol | lkouniv.ac.in |
Functionalization of the Hydroxyl Group (e.g., Etherification, Esterification)
The phenolic hydroxyl group is readily functionalized. Standard organic reactions can be used to convert it into ethers or esters, which can alter the compound's physical properties and biological activity.
Etherification: The formation of an ether (O-alkylation) is commonly achieved via the Williamson ether synthesis. This involves deprotonating the phenol with a suitable base (e.g., NaH, K₂CO₃) to form the more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide (R-X) in an Sₙ2 reaction.
Esterification: Phenolic esters are typically formed by reacting the phenol with an acylating agent, such as an acyl chloride (RCOCl) or a carboxylic anhydride (B1165640) ((RCO)₂O). These reactions are often carried out in the presence of a base like pyridine (B92270) or triethylamine, which neutralizes the HCl or carboxylic acid byproduct.
| Transformation | Reagent Class | Example Reagents | Product Type |
|---|---|---|---|
| Etherification | Alkyl Halides (with base) | CH₃I, C₂H₅Br, BnBr | Alkyl or Benzyl Ether |
| Orthoesters | Triethyl orthoformate | Alkoxy Ether | |
| Esterification | Acyl Halides (with base) | Acetyl chloride (CH₃COCl) | Acetate Ester |
| Carboxylic Anhydrides (with base) | Acetic anhydride ((CH₃CO)₂O) | Acetate Ester |
Transformations Involving the Pyrrolidine (B122466) Ring
The pyrrolidine ring in this compound is generally a stable saturated heterocycle. The nitrogen atom is part of a tertiary sulfonamide, making it non-basic and unreactive towards typical N-alkylation or N-acylation reactions. Reactivity is therefore centered on the C-H bonds of the ring.
Functionalization of the C-H bonds, particularly at the α-positions (C2 and C5) to the nitrogen, is possible but can be challenging. Such transformations often proceed through radical intermediates or via deprotonation with strong bases. For example, processes analogous to the Hofmann-Löffler-Freytag reaction can achieve C-H amination via 1,5-hydrogen atom transfer (1,5-HAT) from an N-chloro-arylsulfonamide, generating N-arylsulfonylpyrrolidine motifs. researchgate.net
Functionalization at Pyrrolidine Nitrogen and Carbon Atoms
The pyrrolidine ring is a key pharmacophore whose substitution patterns significantly influence the biological activity and physicochemical properties of the resulting molecules. frontiersin.orgresearchgate.net Functionalization can occur at both the nitrogen and carbon atoms of the pyrrolidine ring.
The nitrogen atom of the pyrrolidine, being a secondary amine, confers basicity to the scaffold. nih.gov However, in the case of this compound, the nitrogen is part of a sulfonamide, which significantly reduces its basicity and nucleophilicity due to the electron-withdrawing nature of the sulfonyl group. Despite this, derivatization of the sulfonamide nitrogen is a known strategy in medicinal chemistry. ekb.eg
Functionalization of the carbon atoms of the pyrrolidine ring, particularly at the α-position (C2 and C5), is a common strategy to introduce molecular diversity. researchgate.net Direct C-H functionalization of saturated N-heterocycles is a powerful tool in modern synthetic chemistry. organic-chemistry.orgresearchgate.net For N-protected pyrrolidines, various methods have been developed for the direct introduction of functional groups. These include metal-catalyzed C-H activation and radical-mediated processes. researchgate.netresearchgate.net For instance, copper-catalyzed radical relay strategies can achieve selective δ C-H arylation of sulfonamides through an intramolecular hydrogen atom transfer (HAT) by a nitrogen-centered radical. researchgate.net Hypervalent iodine reagents have also been used to achieve α-functionalization of N-protected pyrrolidines, leading to intermediates like N-acyliminium ions that can be trapped by nucleophiles. nih.gov
These reactions allow for the synthesis of polysubstituted pyrrolidines, which are prevalent in biologically active natural products and pharmaceutical drugs. nih.gov The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles due to varied binding modes with target proteins. researchgate.net
Table 1: Examples of Pyrrolidine Ring Functionalization Methods
| Reaction Type | Reagents/Catalyst | Position Functionalized | Product Type |
| α-Azidonation | (PhIO)n, TMSN3 | α-carbon | α-azido carbamates |
| α,β,β-Oxidation | Dichloro(4-nitrophenyl)iodane | α and β-carbons | α-hydroxy-β,β-dichloro carbamates |
| C-H Arylation | Nickel and photoredox catalysis | α-carbon | α-aryl amines |
| δ C-H Arylation | Cu(OTf)2, bisoxazoline ligand | δ-carbon | δ-aryl sulfonamides |
Ring-Opening and Ring-Expansion Reactions
The pyrrolidine ring, while generally stable, can undergo ring-opening and ring-expansion reactions under specific conditions, providing access to different heterocyclic scaffolds or acyclic structures.
Ring-Opening Reactions Base-induced elimination of N-protected 2-(bromomethyl)pyrrolidines can lead to the formation of exocyclic enamines. yakhak.org Subsequent acid-catalyzed protonation and nucleophilic attack can induce ring opening to yield acyclic amino ketones. yakhak.org Another strategy involves the cleavage of the N-sulfonyl group itself. For instance, the reduction of N-arylsulfonylpyrrolidines using reagents like magnesium in methanol can lead to the cleavage of both the N-S and C-S bonds. rsc.org
Ring-Expansion Reactions Ring-expansion reactions transform the five-membered pyrrolidine ring into larger six- or seven-membered heterocycles like piperidines and azepanes. researchgate.net These reactions are valuable for creating more structurally diverse molecules. researchgate.net One classic example is the rearrangement of a 1-(chloroalkyl)-pyrrolidine derivative to a 3-chloropiperidine, which proceeds through a bicyclic azetidinium intermediate. researchgate.netacs.org More modern methods have been developed for the synthesis of substituted azepanes from pyrrolidines via the regioselective attack of nucleophiles on a similar bicyclic azetidinium intermediate. researchgate.net
Another approach involves a conjugate addition/ring expansion (CARE) cascade reaction. N-acylation of a lactam with acryloyl chloride generates a reactive imide. This intermediate can then undergo a conjugate addition with a primary amine, triggering a cascade that results in the expansion of the ring. researchgate.net
Skeletal Modifications of the Pyrrolidine Core
Beyond simple functionalization or ring alteration, more profound changes to the pyrrolidine framework, known as skeletal editing, have emerged as a powerful synthetic strategy. rsc.org These methods allow for the precise insertion, deletion, or swapping of atoms within the core structure of the ring. rsc.orgresearchgate.net
A notable example of skeletal modification is the direct insertion of a nitrogen atom into the pyrrolidine ring. Current time information in Chatham County, US. This transformation converts pyrrolidines into tetrahydropyridazine scaffolds under mild conditions using reagents like O-diphenylphosphinyl hydroxylamine. This type of scaffold-hopping strategy is highly valuable in medicinal chemistry for expanding access to novel, drug-like chemical spaces. Current time information in Chatham County, US.
Another skeletal modification involves the deconstruction of the pyrrolidine ring to form linear molecules. A reported strategy allows for the conversion of polar cyclic pyrrolidines into nonpolar linear dienes through a process of N-sulfonylazidonation followed by rearrangement and fragmentation of the resulting intermediate. researchgate.net This method essentially achieves a formal N-atom deletion and deconstruction of the ring. researchgate.net Ring contraction is another form of skeletal editing, for example, the photo-promoted ring contraction of pyridines can be used to synthesize pyrrolidine derivatives. bohrium.comnih.gov
Formation of Complex Molecular Architectures and Hybrid Compounds
The this compound scaffold serves as a versatile platform for the construction of more complex molecular architectures and hybrid molecules. frontiersin.org This strategy involves covalently linking the core scaffold to other pharmacologically important moieties to create single molecules that can interact with multiple biological targets. nih.gov
The pyrrolidine scaffold has been incorporated into a wide variety of hybrid compounds containing other heterocyclic rings such as thiazole, imidazole (B134444), indole (B1671886), and oxadiazole. frontiersin.orgbeilstein-journals.org For instance, researchers have designed and synthesized spirooxindole pyrrolidine-linked indole and imidazole heterocyclic hybrids. frontiersin.org Similarly, hybrid compounds featuring a 1,3,4-oxadiazole (B1194373) moiety connected to a pyrrolidine ring have been explored for their biological activities. beilstein-journals.org The synthesis of these complex molecules often relies on multicomponent reactions (MCRs), which allow for the assembly of multiple starting materials in a single, efficient step. rsc.orgresearchgate.net For example, the [3+2] cycloaddition of an in-situ generated azomethine ylide is a classic method for constructing the pyrrolidine ring within a more complex structure. nih.govrsc.org
This approach of creating hybrid molecules is a key strategy in the development of multi-target drugs, particularly for complex diseases like Alzheimer's, where targeting multiple pathological pathways simultaneously may be more effective. nih.gov The development of multivalent systems, where multiple pyrrolidine units are attached to a central core, is another strategy used to enhance binding affinity and biological effect through the multivalent effect. nih.gov
Table 2: Examples of Hybrid Scaffolds Incorporating Pyrrolidine
| Hybrid Partner Scaffold | Synthetic Strategy | Potential Application Area |
| Indole/Imidazole | Spiro-cyclization | Antifungal Agents |
| Thiazole | Multi-step synthesis | Antibacterial Agents |
| Pyrimidine/Sertraline | Multi-step synthesis | Anti-Alzheimer's Agents |
| 1,3,4-Oxadiazole | Propargylation/Coupling | Antibacterial Agents |
| Pyrrolidine-2,5-dione | Multi-step synthesis | Anticonvulsant Agents |
Applications in Organic Synthesis and Material Science Research
Role as Synthetic Precursors and Building Blocks
3-(Pyrrolidine-1-sulfonyl)phenol and related pyrrolidine (B122466) sulfonamides serve as crucial starting materials and intermediates in organic synthesis. Their bifunctional nature, possessing both a nucleophilic pyrrolidine ring and an electrophilic sulfonyl group, allows for a wide range of chemical transformations.
Synthesis of Complex Molecules: The pyrrolidine ring system is a common motif in many biologically active compounds, including alkaloids and pharmaceuticals. mdpi.com The sulfonyl group provides a handle for introducing further complexity and functionality. For instance, the pyrrolidine-1-sulfonyl chloride can react with various nucleophiles like amines, alcohols, and thiols to create a diverse array of sulfonamides, sulfonate esters, and thioesters. This reactivity is fundamental to building more elaborate molecular architectures.
Versatile Intermediates: The compound is classified as an intermediate, highlighting its role in multi-step synthetic pathways. clearsynth.com Derivatives like 5-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol are also utilized as building blocks in organic synthesis, demonstrating the modularity of this chemical scaffold. smolecule.com The ability to functionalize both the pyrrolidine and the phenyl ring allows for the systematic construction of targeted molecules.
Dehydrogenative Aromatization and Sulfonylation: In a notable application, N-substituted pyrrolidines can undergo dehydrogenative aromatization and regioselective sulfonylation under photoredox catalysis. d-nb.info This process yields β-substituted sulfonyl pyrroles, which are challenging to synthesize through other methods and can be used to create novel nitrogen/sulfur-fused, ladder-type, π-conjugated molecules. d-nb.info
The following table provides examples of how pyrrolidine-based structures are used as precursors in the synthesis of various compounds.
| Precursor | Synthetic Transformation | Product Class | Reference |
| N-substituted pyrrolidines | Dehydrogenative aromatization and sulfonylation | β-substituted sulfonyl pyrroles | d-nb.info |
| Pyrrolidine-1-sulfonyl chloride | Nucleophilic substitution with amines/alcohols | Sulfonamides/Sulfonate esters | |
| (S)-prolinol | Condensation with a carboxylic acid | Avanafil (pharmaceutical) | mdpi.com |
| γ-nitroketones | Reductive cyclization | Pyrroline N-oxides | nih.gov |
| Pyrrolidine derivatives | 1,3-Dipolar cycloaddition | Polycyclic pyrrolidine structures | nih.gov |
Catalytic Applications of Pyrrolidine-Sulfonyl Derivatives (e.g., Organocatalysis)
Derivatives of pyrrolidine sulfonamide have emerged as highly effective organocatalysts, particularly in asymmetric synthesis. These metal-free catalysts offer a greener and more sustainable alternative to traditional metal-based catalysts.
Asymmetric Michael Additions: (S)-Pyrrolidine sulfonamide derivatives have been successfully employed as organocatalysts in the asymmetric Michael addition of ketones and aldehydes to nitroolefins. acs.orgacs.orgarizona.edu These reactions proceed with high enantioselectivity and diastereoselectivity, yielding synthetically valuable γ-nitrocarbonyl compounds. acs.org The introduction of a sulfonyl group can enhance the acidity of the N-H proton, leading to stronger hydrogen-bonding interactions with the substrate in the transition state and thus improving catalytic activity and stereochemical control. acs.orgacs.org
Recyclable Catalysts: To address the common issue of catalyst recovery and reuse, researchers have developed ionic liquid-supported (ILS) and fluorous (S)-pyrrolidine sulfonamide organocatalysts. acs.orgorganic-chemistry.org These modified catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity or selectivity, making the process more economical and environmentally friendly. acs.orgorganic-chemistry.org
Aldol (B89426) Reactions: Fluorous (S)-pyrrolidine sulfonamide has also been shown to be an efficient promoter for highly enantioselective aldol reactions of ketones and aldehydes with aromatic aldehydes in water. acs.org The ability to perform these reactions in water further enhances the green credentials of these organocatalysts.
The table below summarizes the performance of various pyrrolidine-sulfonyl based organocatalysts in different reactions.
| Catalyst | Reaction Type | Substrates | Key Features | Reference |
| Ionic Liquid-Supported (S)-Pyrrolidine Sulfonamide | Asymmetric Michael Addition | Ketones/Aldehydes and Nitroolefins | Recyclable, high enantioselectivity | acs.orgacs.org |
| Fluorous (S)-Pyrrolidine Sulfonamide | Asymmetric Michael Addition | Ketones/Aldehydes and Nitroolefins | Recyclable, performs well in water | organic-chemistry.org |
| (S)-Pyrrolidine Sulfonamide | Asymmetric Michael Addition | Aldehydes and Nitrostyrenes | High enantioselectivity | arizona.edu |
| Fluorous (S)-Pyrrolidine Sulfonamide | Enantioselective Aldol Reaction | Ketones/Aldehydes and Aromatic Aldehydes | Recyclable, performs well in water | acs.org |
| Ester-containing proline aryl sulfonamide | Conjugate Addition | α,α-disubstituted aldehydes and acyclic unsaturated ketones | Forms cyclohexenones with high enantioselectivity | nih.gov |
Participation in Polymerization Reactions and Material Development
The reactivity of the sulfonyl group in pyrrolidine-sulfonyl derivatives allows for their use in polymerization reactions, leading to the development of novel materials with specific properties.
Polysulfamate Synthesis: Pyrrolidine-1-sulfonyl fluoride (B91410) can react with aryl phenols to form sulfamates. This reaction has been extended to the synthesis of polysulfamates (PSAs) through polycondensation between aryl bisphenols and disulfamoyl difluorides. rsc.org This method provides a stable and efficient way to produce high molecular weight PSA materials. rsc.org
Ladder-Type π-Conjugated Molecules: As mentioned earlier, the dehydrogenative aromatization and sulfonylation of pyrrolidines can produce β-substituted sulfonyl pyrroles. d-nb.info These molecules are precursors to nitrogen/sulfur-fused, ladder-type, π-conjugated polymers, which are of interest for their potential applications in electronics and materials science. d-nb.info
Cross-linked Polymers: Bifunctional derivatives such as 4-(Pyrrolidine-1-sulfonyl)benzenesulfonyl chloride are utilized in the synthesis of cross-linked polymers, which can exhibit enhanced thermal stability.
Design and Synthesis of Chemically-Related Scaffolds for Mechanistic Biological Investigations
The this compound scaffold and its analogs are instrumental in medicinal chemistry for designing and synthesizing molecules to probe biological systems at a molecular level. The pyrrolidine ring offers a versatile, three-dimensional structure that can be readily functionalized to explore interactions with biological targets. nih.gov
The specific stereochemistry and conformational flexibility of the pyrrolidine ring are crucial for precise interactions with receptor binding sites.
Serotonin (B10506) 5-HT7 Receptor Antagonists: A prominent example is the development of (R)-3-(2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)phenol, also known as SB-269970, which is a potent and selective antagonist for the serotonin 5-HT7 receptor. researchgate.netacs.org The specific (R)-configuration of the pyrrolidine ring is critical for its high binding affinity. researchgate.net Studies on related compounds have shown that modifications to the pyrrolidine scaffold and its substituents can significantly impact binding affinity and selectivity for various serotonin receptor subtypes. nih.govbindingdb.org
Ionotropic Glutamate (B1630785) Receptor (iGluR) Ligands: Researchers have designed and synthesized pyrrolidine scaffolds that are structurally related to (-)-kaitocephalin, a known iGluR antagonist, to evaluate their potential as new ligands for these receptors. nih.gov
Dopamine (B1211576) Transporter (DAT) Inhibitors: Through molecular modeling and structure-activity relationship studies, analogs of a lead compound were developed with high affinity for the dopamine transporter site, with the aim of creating potential treatments for cocaine addiction. acs.org
The following table illustrates the binding affinities of some pyrrolidine-sulfonyl derivatives to their respective receptors.
| Compound | Target Receptor | Binding Affinity (Ki) | Reference |
| SB-269970 | Serotonin 5-HT7 | 0.8 nM | researchgate.net |
| Cimbi-701 (O-methylated SB-269970) | Serotonin 5-HT7 | 10 nM | researchgate.net |
| Analog 6 (DAT Inhibitor) | Dopamine Transporter | 11 nM | acs.org |
Caspase Inhibitors: Isatin-based derivatives incorporating a pyrrolidin-1-yl sulfonyl moiety have been synthesized and evaluated as inhibitors of caspases, a family of proteases involved in apoptosis. nih.gov Docking studies of these compounds have provided insights into their binding modes within the enzyme's active site. nih.gov
General Enzyme Inhibition: The hydrazinyl group in derivatives like 2-Hydrazinyl-5-(pyrrolidine-1-sulfonyl)-1,3-benzoxazole can form covalent bonds with nucleophilic sites on enzymes, leading to their inhibition. The sulfonyl group can enhance the binding affinity and specificity of the compound for its target.
Emerging Research Directions and Future Perspectives
Development of Greener and Sustainable Synthetic Methods
The chemical and pharmaceutical industries are increasingly prioritizing the development of environmentally friendly and sustainable synthetic processes. mdpi.com This shift is a response to the need to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. mdpi.com For the synthesis of sulfonamides like 3-(pyrrolidine-1-sulfonyl)phenol, this translates to exploring alternatives to traditional methods that often rely on harsh reagents and organic solvents. nih.govresearchgate.net
Recent research has highlighted several promising avenues for the greener synthesis of sulfonamides:
Mechanochemical Synthesis: This solvent-free or low-solvent approach utilizes mechanical force, such as grinding or milling, to drive chemical reactions. mdpi.comnih.gov It has been successfully applied to the synthesis of various nitrogen-containing heterocycles and offers advantages such as shorter reaction times, higher yields, and cleaner product profiles. mdpi.com For instance, a mechanochemical approach was used for the sustainable synthesis of a potent and selective 5-HT7 receptor antagonist, demonstrating its potential for preparing complex molecules. nih.gov
Aqueous Synthesis: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Efforts are being made to develop methods for sulfonamide synthesis in water, which would significantly reduce the environmental impact of the process. researchgate.net Metal-free, one-pot, two-step syntheses of sulfonamides from nitroarenes and sodium arylsulfinates have been developed in a mixture of methanol (B129727) and water, showcasing a move towards more benign solvent systems. researchgate.net
Catalyst-Free and Mild Conditions: The development of reactions that proceed without the need for a catalyst and under mild conditions is a key goal of green chemistry. researchgate.net These approaches simplify purification processes and reduce waste. researchgate.net
Alternative Reagents: Replacing hazardous reagents like sulfonyl chlorides with more benign alternatives is another important strategy. researchgate.net The use of sulfur dioxide substitutes, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), provides a more compatible method for introducing sulfonyl groups. thieme-connect.com
| Green Chemistry Approach | Key Advantages | Relevant Findings |
| Mechanochemistry | Reduced solvent use, shorter reaction times, higher yields. mdpi.comnih.gov | Successful synthesis of complex nitrogen heterocycles. mdpi.com |
| Aqueous Synthesis | Utilizes a non-toxic, abundant solvent. researchgate.net | Development of metal-free, one-pot methods in water/methanol mixtures. researchgate.net |
| Catalyst-Free Reactions | Simplified purification, reduced waste. researchgate.net | Growing interest in catalyst-free multicomponent reactions. researchgate.net |
| Alternative Reagents | Avoidance of hazardous materials. researchgate.net | Use of sulfur dioxide surrogates like DABSO. thieme-connect.com |
Strategies for Scalable and Industrial Production
The transition of a synthetic route from a laboratory setting to industrial-scale production presents a unique set of challenges. researchgate.net For a compound like this compound, which may serve as a key intermediate in the synthesis of pharmaceuticals or other functional molecules, developing a scalable and robust manufacturing process is crucial. bohrium.comacs.org
Key considerations for scalable synthesis include:
Process Optimization: This involves systematically studying reaction parameters such as temperature, concentration, and reaction time to maximize yield and minimize impurities. nih.gov Methodologies like Design of Experiments (DoE) are increasingly used to efficiently explore the reaction space and identify optimal conditions. nih.gov
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing for industrial applications. These include improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for automation and continuous production. acs.org
Convergent Synthesis: A convergent synthetic strategy, where different fragments of the target molecule are synthesized separately and then combined at a later stage, is often more efficient and higher-yielding for complex molecules than a linear approach. researchgate.net This approach can facilitate the production of libraries of related compounds for screening purposes. acs.org
High-Throughput Experimentation: The use of high-throughput screening and evaluation methods can accelerate the discovery and development of general and efficient catalytic methods for key bond-forming reactions, such as the N-arylation of sulfonamides. thieme-connect.com
Integration with Advanced Synthetic Paradigms
The field of organic synthesis is continually enriched by the development of novel reaction platforms that enable the rapid and efficient construction of complex molecular architectures. The integration of the this compound scaffold with these advanced paradigms opens up new possibilities for the synthesis of diverse and innovative compounds.
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the formation of complex products from three or more starting materials in a single step. dovepress.comresearchgate.net This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse molecules. researchgate.netdovepress.com
While specific MCRs for the direct synthesis of this compound are not yet widely reported, the principles of MCRs can be applied to the synthesis of its derivatives. For example, MCRs have been used to synthesize various heterocyclic compounds, including pyrrolidines and molecules containing sulfonamide groups. researchgate.netpreprints.org The development of an MCR that incorporates a phenol (B47542), a source of the sulfonyl group, and pyrrolidine (B122466) or its precursors would represent a significant advancement in the synthesis of this class of compounds.
SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) Chemistry
Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced as a new class of "click" reactions, has rapidly become a valuable tool for the reliable and modular assembly of functional molecules. rsc.orgresearchgate.net The core of SuFEx chemistry is the reaction of a sulfonyl fluoride (R-SO₂F) with a nucleophile, such as a phenol or an amine, to form a stable sulfonate or sulfonamide linkage. researchgate.netresearchgate.net
The application of SuFEx chemistry to the synthesis of this compound and its analogs is a promising area of research. This approach would involve the reaction of 3-hydroxyphenylsulfonyl fluoride with pyrrolidine or the reaction of a pyrrolidine-1-sulfonyl fluoride with phenol. The development of novel and efficient methods for the synthesis of sulfonyl fluorides is an active area of research, with a focus on avoiding hazardous reagents like gaseous sulfuryl fluoride (SO₂F₂). nih.govacs.org Solid reagents that can deliver the "F-SO₂+" fragment are being developed as safer and more convenient alternatives. researchgate.netacs.org
Computational-Driven Design and Discovery of Novel Chemical Entities
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.gov These methods allow for the in silico design and evaluation of novel molecules, helping to prioritize synthetic efforts and accelerate the discovery process. researchgate.net
For the this compound scaffold, computational approaches can be used to:
Predict Biological Activity: By creating models of target proteins or enzymes, molecular docking studies can predict how well a designed molecule will bind and potentially exert a biological effect. nih.gov This approach has been used to evaluate arylsulfonamide Schiff bases as potential inhibitors of enzymes relevant to diseases like cancer. nih.gov
Optimize Pharmacokinetic Properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the development of safe and effective drugs. nih.gov Computational tools can predict these properties for virtual compounds, allowing for the early identification of potential liabilities. nih.gov
Explore Structure-Activity Relationships (SAR): By systematically modifying the structure of the this compound core and calculating the effect on predicted activity and properties, researchers can build a comprehensive understanding of the structure-activity relationship. bohrium.com This knowledge can then guide the design of more potent and selective compounds.
Calculate Quantum Chemical Descriptors: Density Functional Theory (DFT) calculations can provide insights into the electronic properties of molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov These descriptors can be correlated with reactivity and biological activity. nih.gov
| Computational Method | Application for this compound |
| Molecular Docking | Predicting binding affinity to biological targets. nih.gov |
| ADMET Prediction | Assessing drug-likeness and potential toxicity. nih.gov |
| QSAR Studies | Establishing relationships between structure and activity. bohrium.com |
| DFT Calculations | Understanding electronic properties and reactivity. nih.govresearchgate.net |
Exploration of Novel Reactivity Patterns for Sulfonyl-Phenol and Pyrrolidine Systems
The sulfonyl-phenol and pyrrolidine moieties within this compound offer multiple sites for further chemical modification, opening up avenues for the exploration of novel reactivity patterns and the synthesis of a wide array of derivatives.
Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can undergo a variety of reactions, including etherification and esterification, to introduce new functional groups. It can also be converted to a triflate, which is an excellent leaving group for cross-coupling reactions. acs.org
Electrophilic Aromatic Substitution on the Phenol Ring: The phenol ring is activated towards electrophilic substitution, allowing for the introduction of substituents at the ortho and para positions relative to the hydroxyl group.
Functionalization of the Pyrrolidine Ring: The C-H bonds of the pyrrolidine ring can be functionalized through various C-H activation strategies, providing access to substituted pyrrolidine derivatives. acs.org The nitrogen atom of the pyrrolidine can also be involved in further reactions, although its reactivity is tempered by its involvement in the sulfonamide bond.
Reactions of the Sulfonyl Group: While the sulfonamide bond is generally stable, the sulfonyl group can influence the reactivity of the adjacent aromatic ring. Recent research has uncovered novel reactivity of aryl sulfonate esters, involving the light-induced cleavage of the S-O bond to generate sulfonyl radicals. rsc.orgresearchgate.net This opens up new possibilities for the use of sulfonyl-containing compounds in radical-mediated transformations.
The continued exploration of these and other reactivity patterns will undoubtedly lead to the discovery of new and valuable transformations, further expanding the synthetic utility of the this compound scaffold.
Q & A
Basic: What is a robust synthetic route for 3-(Pyrrolidine-1-sulfonyl)phenol?
Methodological Answer:
A high-yield synthesis involves nucleophilic substitution between pyrrolidine-1-sulfonyl fluoride and phenolic derivatives. For example:
- React pyrrolidine-1-sulfonyl fluoride (1a) with a phenol derivative (e.g., 4-(2-phenylpropan-2-yl)phenol) in DMF with K₂CO₃ as a base at 135°C .
- Isolate the product via column chromatography after quenching with water. Typical yields exceed 85% under optimized conditions.
Key Considerations: - Base selection (e.g., K₂CO₃ vs. NaH) impacts reaction efficiency.
- Elevated temperatures (>120°C) are critical for activating the sulfonyl fluoride electrophile.
Basic: What analytical techniques ensure purity and structural confirmation?
Methodological Answer:
- HPLC-UV/ESI-MS : Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (+0.1% formic acid) to assess purity (≥95%) .
- NMR : Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, pyrrolidine-CH₂ at δ 2.8–3.5 ppm) .
- Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values.
Advanced: How to design analogs for selective 5-HT₇ receptor antagonism?
Methodological Answer:
- Structural Insights : The (R)-enantiomer of this compound derivatives (e.g., SB-269970) shows higher 5-HT₇ affinity due to optimal spatial alignment with the receptor’s hydrophobic pocket .
- Modification Strategies :
Advanced: How to evaluate CNS bioavailability and target engagement in vivo?
Methodological Answer:
- Radiolabeling : Synthesize ¹¹C-labeled analogs via O-methylation with ¹¹C-MeOTf for PET imaging .
- In Vivo Protocols :
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
- Potential Variables :
- Assay conditions (e.g., CHO vs. HEK293 cells for 5-HT₇ expression).
- Compound stability in buffer (pH 7.4 vs. 6.8).
- Resolution Steps :
Basic: What are optimal storage conditions to prevent degradation?
Methodological Answer:
- Store at 2–8°C in anhydrous DMSO or sealed vials under inert gas (N₂/Ar) to avoid hydrolysis of the sulfonamide bond .
- Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking.
Advanced: How to assess structure-activity relationships (SAR) for kinase inhibition?
Methodological Answer:
- Library Synthesis : Prepare analogs with varied substituents on the phenol ring (e.g., -F, -OCH₃) and pyrrolidine (e.g., N-methylation).
- Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) at 10 µM.
- Data Analysis : Use IC₅₀ clustering to identify trends (e.g., bulky groups reduce proteasome affinity) .
Basic: How to troubleshoot low yields in sulfonamide bond formation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
